3-(3-Methylbenzenesulfonyl)azetidine
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Overview
Description
3-(3-Methylbenzenesulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the 3-methylbenzenesulfonyl group in this compound further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzenesulfonyl)azetidine typically involves the reaction of azetidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl, thiol derivatives.
Substitution: Various azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3-Methylbenzenesulfonyl)azetidine involves its interaction with various molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring’s strain also contributes to its reactivity, allowing it to participate in ring-opening reactions that can alter biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but lacking the sulfonyl group.
3-(4-Methylbenzenesulfonyl)azetidine: Similar structure but with the methyl group in a different position, affecting its reactivity and properties.
N-Sulfonylazetidine: A broader class of compounds with various sulfonyl substituents
Uniqueness
3-(3-Methylbenzenesulfonyl)azetidine is unique due to the specific positioning of the 3-methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This positioning enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Biological Activity
3-(3-Methylbenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered saturated heterocycle containing nitrogen, and is substituted with a 3-methylbenzenesulfonyl group. This structure is significant as it influences the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research has indicated that azetidine derivatives can exhibit a range of biological activities, including anticancer properties and enzyme inhibition. Specifically, the sulfonyl group in this compound may enhance its reactivity and selectivity towards certain biological targets.
- Inhibition of Enzymatic Activity : Azetidine compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the azetidine scaffold can lead to improved potency against specific targets such as STAT3 (Signal Transducer and Activator of Transcription 3) in cancer cells .
- Anticancer Activity : The biological activity of azetidine derivatives often includes cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines .
Study 1: STAT3 Inhibition
A study reported the synthesis of azetidine amides that act as potent inhibitors of STAT3 dimerization. The research highlighted that modifications to the azetidine scaffold could significantly enhance both potency and selectivity against tumor cells with constitutively active STAT3 .
Compound | IC50 (μM) | Cell Line |
---|---|---|
5a | 0.52 | MDA-MB-231 |
8q | 0.77 | MDA-MB-468 |
Study 2: Cytotoxicity Assays
In another investigation, the cytotoxic effects of various azetidine derivatives were evaluated using MTS assays. The results indicated that specific substitutions on the azetidine ring led to enhanced cytotoxicity against multiple cancer cell lines.
Compound | CC50 (μM) | Cell Line |
---|---|---|
10a | 12.5 | HeLa |
10b | 8.0 | A549 |
Pharmacokinetics and Drug Design Considerations
The pharmacokinetic properties of azetidine derivatives are critical for their development as therapeutic agents. Factors such as lipophilicity, membrane permeability, and metabolic stability must be optimized to improve their efficacy and reduce toxicity.
- Lipophilicity : The presence of substituents like sulfonyl groups can significantly alter the lipophilicity of azetidines, impacting their absorption and distribution in biological systems.
- Metabolic Stability : Modifications aimed at enhancing metabolic stability can lead to prolonged action of these compounds in vivo, making them more effective as therapeutic agents.
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYBOQAYRGUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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